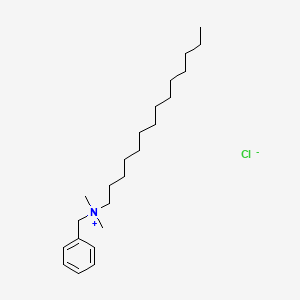

Benzyldimethyltetradecylammonium chloride

Description

Properties

IUPAC Name |

benzyl-dimethyl-tetradecylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H42N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23;/h15-17,19-20H,4-14,18,21-22H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCBHHZMJRVXXQK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16287-71-1 (Parent) | |

| Record name | Miristalkonium chloride [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6036384 | |

| Record name | Tetradecyldimethylbenzylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6036384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White solid; [HSDB] White powder; [MSDSonline], Solid; [EPA ChAMP: Initial Risk-Based Prioritization Document] | |

| Record name | Benzenemethanaminium, N,N-dimethyl-N-tetradecyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quaternary ammonium compounds, benzyl-C12-18-alkyldimethyl, chlorides | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Miristalkonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7345 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Alkyl (C12-16) dimethylbenzylammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18780 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility in water: >1,000 mg/L /Alkyl(C=10-14) benzyldimethylammonium chloride/ | |

| Record name | TETRADECYLBENZYLDIMETHYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Free-flowing powder, White crystalline powder | |

CAS No. |

139-08-2, 68391-01-5, 68424-85-1 | |

| Record name | Benzyldimethyltetradecylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Miristalkonium chloride [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Alkyl dimethyl benzyl ammonium chloride (C12-C18) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068391015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068424851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Alkyl dimethyl benzyl ammonium chloride (C12-C18) | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16590 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzenemethanaminium, N,N-dimethyl-N-tetradecyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quaternary ammonium compounds, benzyl-C12-18-alkyldimethyl, chlorides | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecyldimethylbenzylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6036384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Miristalkonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Quaternary ammonium compounds, benzyl-C12-18-alkyldimethyl, chlorides | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTALKONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W255OL75T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRADECYLBENZYLDIMETHYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

60-61 °C | |

| Record name | TETRADECYLBENZYLDIMETHYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Benzyldimethyltetradecylammonium chloride CAS number 139-08-2

An In-depth Technical Guide to Benzyldimethyltetradecylammonium Chloride (CAS 139-08-2)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (BDTAC), a prominent member of the quaternary ammonium compound (QAC) family. Intended for researchers, scientists, and drug development professionals, this document synthesizes fundamental chemical principles with practical applications, safety considerations, and analytical methodologies.

Introduction to this compound (BDTAC)

This compound, also known as Myristalkonium chloride, is a cationic surfactant and a potent antimicrobial agent.[1][2][3] It belongs to the broader class of quaternary ammonium compounds (QACs), which are characterized by a central, positively charged nitrogen atom covalently bonded to four organic groups.[4] In BDTAC, the nitrogen is bonded to a benzyl group, two methyl groups, and a long-chain tetradecyl (C14) alkyl group.[1] This amphipathic structure, featuring a hydrophilic cationic "head" and a long hydrophobic "tail," is the foundation of its surface-active and biocidal properties.[1]

BDTAC is utilized across a wide range of industries, from pharmaceuticals and personal care to industrial disinfection and material science.[2][4] In a research and drug development context, it serves as an antimicrobial preservative in formulations like eye drops, a disinfectant for sterile environments, a surfactant for enhancing solubility, and a phase transfer catalyst in organic synthesis.[5][6][7]

Physicochemical Properties

The physical and chemical characteristics of BDTAC dictate its behavior in various formulations and systems. It is typically available as a white to off-white crystalline powder or solid.[1][8][9]

| Property | Value | Source(s) |

| CAS Number | 139-08-2 | [1] |

| Molecular Formula | C₂₃H₄₂ClN | [1] |

| Molecular Weight | 368.04 g/mol | [10] |

| Appearance | White to off-white crystalline powder/solid | [1][8][9][11] |

| Melting Point | 56-62 °C | [4] |

| Solubility | Soluble in water (>1,000 mg/L) and organic solvents. | [1][4][9] |

| IUPAC Name | benzyl-dimethyl-tetradecylazanium;chloride | [10] |

| Synonyms | Myristalkonium chloride, Tetradecyl dimethyl benzyl ammonium chloride | [8][10] |

Synthesis and Chemical Profile

Established Synthetic Route: The Menshutkin Reaction

The primary industrial synthesis of BDTAC is achieved through a quaternization reaction, a classic example of the Menshutkin reaction.[12] This process involves the alkylation of a tertiary amine.

The synthesis can be conceptualized in two main steps:

-

Formation of the Tertiary Amine: Dimethylamine is reacted with tetradecyl chloride to produce tetradecyldimethylamine.

-

Quaternization: The resulting tetradecyldimethylamine, a tertiary amine, acts as a nucleophile. Its lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of benzyl chloride. This SN2 reaction forms the stable quaternary ammonium salt, BDTAC.[12]

The reaction is typically performed under elevated temperatures, and various solvents can be used to facilitate the process and simplify purification.[13][14]

Caption: Synthesis of BDTAC via quaternization.

Chemical Stability and Reactivity

BDTAC is stable under normal storage conditions.[4][9] As a quaternary ammonium salt, it is generally unreactive towards most acids, oxidants, and electrophiles.[12] However, it can undergo dealkylation in the presence of strong nucleophiles. When heated to decomposition, it can emit toxic fumes of nitrogen oxides and hydrogen chloride.[4]

Mechanism of Antimicrobial Action

The biocidal activity of BDTAC is a direct consequence of its cationic, amphipathic structure. The mechanism is primarily based on the disruption of microbial cell membranes.[5][7][12]

The process can be described in several stages:

-

Adsorption and Binding: The positively charged cationic head of BDTAC is electrostatically attracted to the negatively charged components of the microbial cell surface (e.g., teichoic acids in Gram-positive bacteria, lipopolysaccharides in Gram-negative bacteria).

-

Hydrophobic Interaction: The long, hydrophobic tetradecyl (C14) tail penetrates the lipid bilayer of the cell membrane. The C14 length is particularly effective against Gram-positive bacteria.[7]

-

Membrane Disruption: The insertion of numerous BDTAC molecules disrupts the ordered structure of the lipid bilayer. This leads to a loss of membrane integrity, compromising its function as a selective permeability barrier.[7]

-

Leakage of Cellular Contents: The compromised membrane allows for the leakage of essential intracellular components, such as ions (e.g., K+), metabolites, and nucleic acids.

-

Enzyme Deactivation and Cell Lysis: The disruption of membrane-bound enzymes, critical for processes like respiration, and the overall loss of cellular contents lead to metabolic arrest and ultimately, cell death.[7]

Caption: Mechanism of BDTAC antimicrobial action.

BDTAC is effective against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as some fungi and viruses.[7] Gram-positive bacteria are generally more susceptible than Gram-negative bacteria.[7]

Applications in Research and Drug Development

Antimicrobial Preservative and Disinfectant

Due to its potent biocidal properties, BDTAC is a key ingredient in disinfectants, sanitizers, and personal care products.[2] In pharmaceutical formulations, particularly ophthalmic and nasal preparations, it is used as a preservative to prevent microbial contamination.[7] Its ability to dissolve the lipid phase of the tear film can also enhance drug penetration, acting as an excipient.[7]

Surfactant and Emulsifying Agent

As a cationic surfactant, BDTAC reduces surface tension.[1][2] This property is leveraged in formulations to create stable emulsions of oil and water, which is critical for the development of creams and lotions.[2] In research, it is used to solubilize proteins and lipids and in the formation of mixed micelles for drug delivery studies.[6]

Phase Transfer Catalyst (PTC)

BDTAC can function as a phase transfer catalyst, facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[6][12] The BDTAC cation forms an ion pair with an aqueous reactant anion. The lipophilic alkyl and benzyl groups carry this ion pair into the organic phase, where it can react with the organic substrate. This catalytic cycle enhances reaction rates for various organic syntheses.[12]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A fundamental experiment to quantify the antimicrobial efficacy of a compound like BDTAC is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Objective: To determine the MIC of BDTAC against Staphylococcus aureus.

Materials:

-

This compound (BDTAC) stock solution (e.g., 1024 µg/mL in sterile deionized water).

-

Staphylococcus aureus culture (e.g., ATCC 29213) grown overnight in Tryptic Soy Broth (TSB).

-

Cation-adjusted Mueller-Hinton Broth (MHB).

-

Sterile 96-well microtiter plates.

-

Spectrophotometer or plate reader.

Methodology:

-

Prepare Bacterial Inoculum: Dilute the overnight S. aureus culture in MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL. Verify the concentration using a spectrophotometer at 600 nm and standard plate counts.

-

Serial Dilution:

-

Add 100 µL of MHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the BDTAC stock solution (1024 µg/mL) to well 1.

-

Transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

-

Continue this two-fold serial dilution across the plate to well 10. Discard 100 µL from well 10. This creates a concentration gradient (e.g., 512, 256, ..., 1 µg/mL).

-

Well 11 serves as the growth control (MHB + inoculum, no BDTAC).

-

Well 12 serves as the sterility control (MHB only).

-

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well is 200 µL, and the BDTAC concentrations are now halved (e.g., 512, 256, ..., 0.5 µg/mL). The final inoculum density is ~2.5 x 10⁵ CFU/mL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: Determine the MIC by visually inspecting the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of BDTAC in a well that remains clear (no visible growth). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Analytical Methodologies

Accurate detection and quantification of BDTAC are essential for quality control, formulation analysis, and environmental monitoring.

-

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a primary method for analyzing BDTAC. Coupled with detectors like Diode Array Detectors (DAD) or Mass Spectrometry (LC-MS), it allows for precise separation and quantification, even in complex matrices.[12]

-

Titration Methods: For bulk material and simple formulations, two-phase titration methods can be employed for assay determination.

-

Spectrophotometry: BDTAC can form stable ion pairs with certain reagents, such as cobalt(II) complexes, which can be quantified spectrophotometrically at specific wavelengths.[6][12]

Safety and Toxicology

As a potent biocide, BDTAC requires careful handling. It is classified as harmful if swallowed and can cause severe skin burns and eye damage.[11][15][16]

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated area to avoid inhalation of the powder.[8][11]

-

Toxicology: The oral LD50 is estimated to be around 500 mg/kg.[16] Ingestion can cause chemical burns to the oral cavity and gastrointestinal tract.[11][15]

-

Environmental Impact: BDTAC is classified as very toxic to aquatic organisms.[15][17] Its release into the environment should be strictly controlled. While it is biodegradable, its persistence in aquatic sediment is a consideration.[7][17]

Conclusion and Future Perspectives

This compound (CAS 139-08-2) is a versatile and powerful quaternary ammonium compound with a well-established role in science and industry. Its efficacy as an antimicrobial agent, combined with its properties as a surfactant and catalyst, ensures its continued relevance in drug development, pharmaceutical formulations, and advanced material research.

Future research is likely to focus on mitigating the environmental impact of QACs by developing more biodegradable alternatives and exploring novel applications in areas like antimicrobial polymers and advanced drug delivery systems.[12][18] A deeper understanding of its interaction with complex biological systems and the growing concern over antimicrobial resistance will also drive further investigation into its optimized and responsible use.[19]

References

-

White Powder Solid this compound, Grade Standard. IndiaMART. [Link]

-

BENZYL (DODECYL) DIMETHYL AMMONIUM CHLORIDE. Ataman Kimya. [Link]

- Preparation method of benzyltriethylammonium chloride - Google P

-

This compound | C23H42ClN. PubChem. [Link]

-

Benzalkonium chloride. Wikipedia. [Link]

- Method for producing alkyldimethylbenzylammonium chlorides - Google P

-

Safety data sheet - this compound. CPAchem. [Link]

-

Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern - PMC. National Center for Biotechnology Information. [Link]

-

Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action. MDPI. [Link]

-

Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern | Environmental Science & Technology. ACS Publications. [Link]

Sources

- 1. CAS 139-08-2: this compound [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | C23H42N.Cl | CID 8755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. ベンジルジメチルテトラデシルアンモニウムクロリド anhydrous, ≥99.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 7. Benzalkonium chloride - Wikipedia [en.wikipedia.org]

- 8. m.indiamart.com [m.indiamart.com]

- 9. guidechem.com [guidechem.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. This compound | 139-08-2 | Benchchem [benchchem.com]

- 13. CN103896781A - Preparation method of benzyltriethylammonium chloride - Google Patents [patents.google.com]

- 14. EP1505058A1 - Method for producing alkyldimethylbenzylammonium chlorides - Google Patents [patents.google.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. bg.cpachem.com [bg.cpachem.com]

- 17. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

Benzyldimethyltetradecylammonium chloride safety data sheet

Benzyldimethyltetradecylammonium Chloride (Zephiramine): A Technical Guide to Safety, Mechanism, and Application

Part 1: Chemical Identity & Strategic Significance

This compound (CAS No. 139-08-2), widely known in the laboratory as Zephiramine or Miristalkonium chloride , is a high-purity cationic surfactant belonging to the quaternary ammonium compound (QAC) class. Unlike generic "benzalkonium chloride," which is a variable mixture of alkyl chain lengths (C8–C18), Zephiramine represents the pure C14 (tetradecyl) homologue.

This chain-length specificity is critical for researchers. The C14 chain offers an optimal balance between hydrophobicity and solubility, maximizing critical micelle concentration (CMC) depression while maintaining biocidal efficacy. In drug development, it serves three distinct high-value functions:

-

Analytical Standard: The gold standard titrant for the determination of anionic surfactants (e.g., SDS) in pharmaceutical formulations.

-

Phase Transfer Catalyst (PTC): Facilitates nucleophilic substitutions in organic synthesis by shuttling ions between immiscible phases.[1]

-

Membrane Active Agent: A potent tool for studying membrane lysis and protein stabilization mechanisms.

Physicochemical Profile[2][3][4][5][6][7][8][9][10][11][12]

| Property | Data | Relevance |

| Molecular Formula | C₂₃H₄₂ClN | |

| Molecular Weight | 368.04 g/mol | Precise stoichiometry for titration. |

| Physical State | White crystalline powder | Hygroscopic; must be stored in desiccator. |

| Solubility | Soluble in water, ethanol, acetone | Versatile for aqueous and organic phases. |

| CMC (approx.) | ~4 mM (0.15% w/v) | Low CMC indicates strong surfactant activity. |

| pH (5% aq) | 6.0 – 8.0 | Neutral in solution; compatible with buffers. |

Part 2: Hazard Characterization & Toxicology

Signal Word: DANGER GHS Classifications: Acute Tox. 4 (Oral), Skin Corr. 1B, Aquatic Acute 1.

Mechanism of Action: Membrane Disruption

The toxicity of Zephiramine is directly linked to its utility. As a cationic amphiphile, it targets the negatively charged surfaces of cell membranes. In Gram-negative bacteria, it displaces divalent cations (

DOT Diagram 1: Mechanism of Membrane Lysis

Caption: Zephiramine disrupts membranes by displacing stabilizing divalent cations, leading to catastrophic bilayer failure.

Safety & Handling Protocol

-

Skin/Eye Contact: Causes severe burns (Skin Corr. 1B). The damage is immediate and irreversible if not treated.

-

Response: Immediate irrigation for 15+ minutes. Do not use neutralizing agents (acids/bases) which may generate heat.

-

-

Inhalation: Dust is destructive to mucous membranes.

-

Control: Use ONLY in a chemical fume hood. Wear N95 or P100 respirator if powder handling outside a hood is unavoidable (not recommended).

-

-

Environmental: Very toxic to aquatic life (H410). All waste must be collected as hazardous chemical waste; never flush down the drain.

Part 3: Experimental Application: The "Self-Validating" Protocol

Protocol: Determination of Anionic Surfactants (Modified Epton Titration)

Context: In drug development, quantifying anionic surfactants (like SDS or stearates used in lipid nanoparticles) is critical for formulation stability. Simple UV-Vis is often insufficient due to lack of chromophores. The Two-Phase Titration using Zephiramine is the industry standard because it relies on a sharp, phase-transfer color change.

Principle:

-

Complexation: The anionic analyte forms a blue, chloroform-soluble complex with the cationic dye (Methylene Blue).

-

Titration: Zephiramine (titrant) is added. It is more hydrophobic than Methylene Blue.

-

Displacement: Zephiramine displaces Methylene Blue from the anionic surfactant.

-

Endpoint: Methylene Blue is expelled from the organic phase (chloroform) back to the aqueous phase. The organic layer turns from Blue to Colorless .

DOT Diagram 2: Two-Phase Titration Logic

Caption: The titration endpoint is defined by the migration of color from the organic phase to the aqueous phase.

Materials:

-

Titrant: 0.004 M Zephiramine solution (Standardized).

-

Indicator: Methylene Blue solution (Acidified).

-

Solvent: Chloroform (Classic) or Dichloromethane/Ethanol mix.

-

Buffer: Phosphate buffer pH 7.0 or dilute H₂SO₄ (depending on analyte stability).

Step-by-Step Methodology:

-

Preparation: Dissolve 1.472 g of Zephiramine in 1 L of deionized water to make ~0.004 M solution.

-

Standardization (Self-Validation Step):

-

Weigh exactly 10 mg of high-purity Sodium Dodecyl Sulfate (SDS) standard.

-

Dissolve in 20 mL water in a stoppered cylinder.

-

Add 10 mL Methylene Blue solution and 15 mL Chloroform.

-

Observation: The bottom (chloroform) layer turns dark blue.

-

-

Titration:

-

Add Zephiramine solution in 1 mL increments, shaking vigorously after each addition.

-

Allow phases to separate completely (critical for accuracy).

-

Approaching Endpoint: As the blue color in the chloroform lightens, reduce addition to 0.1 mL drops.

-

-

Endpoint Determination: The endpoint is reached when the blue color completely disappears from the chloroform layer and the aqueous layer is blue.

-

Calculation:

-

Expert Insight:

-

Emulsions: If an emulsion forms and phases do not separate, add 1-2 mL of Isopropyl Alcohol to break it.

-

Lighting: View the cylinder against a white background; the "first colorless" moment is subtle.

Part 4: Phase Transfer Catalysis (PTC)

Zephiramine is an effective PTC for alkylation reactions (e.g., C-alkylation of phenylacetonitrile).

-

Why Zephiramine? The C14 chain renders the quaternary ammonium cation sufficiently lipophilic to extract anionic nucleophiles (like

or -

Typical Load: 1–5 mol% relative to the limiting reagent.

-

Advantage: Eliminates the need for anhydrous solvents; reactions can proceed in biphasic water/toluene systems.

References

-

Sigma-Aldrich. (2024). Safety Data Sheet: this compound. Link

-

PubChem. (2024). Compound Summary: this compound (CID 8755). National Library of Medicine. Link

-

Metrohm. (2020). Potentiometric two-phase titration of anionic surfactants. Application Bulletin AB-269. Link

- Epton, S. R. (1948). A New Method for the Rapid Titrimetric Analysis of Sodium Alkyl Sulfates and Related Compounds. Transactions of the Faraday Society, 44, 226-230.

-

European Chemicals Agency (ECHA). (2024). Registration Dossier: Quaternary ammonium compounds, benzyl-C12-14-alkyldimethyl, chlorides. Link

Sources

An In-depth Technical Guide to the Antimicrobial Spectrum of Benzyldimethyltetradecylammonium Chloride

This guide provides a comprehensive technical overview of the antimicrobial spectrum of benzyldimethyltetradecylammonium chloride, a prominent member of the quaternary ammonium compound (QAC) family. Intended for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of action, quantitative efficacy data, and the standardized methodologies used to evaluate its broad-spectrum activity against a range of microorganisms.

Introduction: The Molecular Architecture and Antimicrobial Significance of this compound

This compound is a cationic surfactant and an organic salt classified as a quaternary ammonium compound.[1][2][3] Its molecular structure, characterized by a positively charged nitrogen atom bonded to a benzyl group, two methyl groups, and a 14-carbon alkyl chain (tetradecyl), is fundamental to its potent antimicrobial properties.[2][3] This amphiphilic nature, with a hydrophobic alkyl tail and a hydrophilic cationic head, allows it to interact with and disrupt the cellular membranes of microorganisms, leading to cell death.[1] As a widely used biocide, it is a key active ingredient in numerous disinfectants, sanitizers, and personal care products.[2][4] The C14 alkyl chain derivative is particularly noted for its high biocidal activity.[1]

Mechanism of Antimicrobial Action: A Multi-Stage Process of Cellular Disruption

The primary mechanism of action for this compound is the progressive and catastrophic disruption of microbial cell membranes.[1] This process can be understood as a sequence of events:

-

Adsorption and Electrostatic Interaction: The positively charged quaternary ammonium headgroup is electrostatically attracted to the negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.

-

Hydrophobic Interaction and Membrane Penetration: The long hydrophobic tetradecyl chain penetrates the lipid bilayer of the cell membrane.

-

Membrane Disorganization and Leakage: This penetration disrupts the intermolecular interactions within the membrane, leading to a loss of structural integrity and fluidity. This disorganization compromises the membrane's function as a selective barrier, resulting in the leakage of essential intracellular components like potassium ions and nucleic acids.[1]

-

Enzyme Inhibition and Protein Denaturation: At higher concentrations, this compound can also interfere with critical metabolic processes by denaturing essential cellular proteins and enzymes.

-

Autolysis Induction: In some bacteria, such as Staphylococcus aureus, this compound can trigger autolytic enzymes, further contributing to cell wall degradation and lysis.

Caption: Mechanism of action of this compound.

Antimicrobial Spectrum: A Quantitative Overview

This compound exhibits a broad spectrum of activity against bacteria, fungi, and enveloped viruses.[5] However, its efficacy can vary depending on the target microorganism, concentration, contact time, and the presence of interfering substances.

Antibacterial Activity

This compound is effective against both Gram-positive and Gram-negative bacteria, although Gram-positive bacteria are generally more susceptible.[1]

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Representative Bacteria

| Microorganism | Gram Stain | MIC Range (µg/mL) | Reference |

| Staphylococcus aureus | Positive | 0.4 - 1.8 | [5] |

| Escherichia coli | Negative | 8 - 128 | [6] |

| Pseudomonas aeruginosa | Negative | 80 - 150 | [7] |

Note: MIC values can vary depending on the specific strain, testing methodology, and experimental conditions.

Antifungal Activity

This compound possesses fungicidal and fungistatic properties against a range of yeasts and molds.

Table 2: Antifungal Activity of this compound

| Microorganism | Type | Efficacy | Reference |

| Candida albicans | Yeast | Fungicidal | [8] |

| Aspergillus niger | Mold | Sensitive | [9] |

Virucidal Activity

A critical aspect of the antimicrobial spectrum of this compound is its differential activity against viruses. It is highly effective against enveloped viruses due to its ability to disrupt their lipid envelope.[10] In contrast, its efficacy against non-enveloped viruses is significantly lower, as they lack a lipid envelope and possess a more resistant protein capsid.[10][11]

Table 3: Virucidal Spectrum of this compound

| Virus Type | Efficacy | Examples | Reference |

| Enveloped Viruses | High | Coronaviruses (e.g., SARS-CoV-2), Influenza virus, Herpes Simplex Virus | [10] |

| Non-enveloped Viruses | Low to Ineffective | Poliovirus, Adenovirus, Norovirus | [11] |

Experimental Protocols for Antimicrobial Spectrum Determination

The evaluation of the antimicrobial spectrum of this compound relies on standardized and validated methodologies.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Bacteria

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[12] The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Protocol: Broth Microdilution Method for MIC Determination

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Prepare sterile cation-adjusted Mueller-Hinton Broth (MHB).

-

Culture the test bacterium overnight in MHB to achieve a logarithmic growth phase.

-

-

Inoculum Preparation:

-

Dilute the overnight culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Further dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution:

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in MHB.

-

-

Inoculation:

-

Inoculate each well with the prepared bacterial suspension. Include a growth control (no antimicrobial) and a sterility control (no inoculum).

-

-

Incubation:

-

Incubate the plate at 35-37°C for 16-20 hours.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound in which there is no visible growth (turbidity).

-

Protocol: Determination of MBC

-

Following the MIC determination, subculture a small aliquot (e.g., 10 µL) from each well showing no visible growth onto a suitable agar medium (e.g., Mueller-Hinton Agar).

-

Incubate the agar plates at 35-37°C for 18-24 hours.

-

The MBC is the lowest concentration that shows no bacterial growth on the agar plate.

Caption: Workflow for MIC and MBC determination.

Antifungal Susceptibility Testing

Antifungal susceptibility testing for yeasts and molds follows similar principles to bacterial testing, with modifications to accommodate the different growth characteristics of fungi. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods.

Protocol: Broth Microdilution for Candida albicans (Yeast)

This protocol is similar to the bacterial MIC determination, with the following key differences:

-

Medium: RPMI-1640 medium is used instead of MHB.

-

Inoculum: The inoculum is standardized to 0.5-2.5 x 10³ cells/mL.

-

Incubation: Plates are incubated at 35°C for 24-48 hours.

Protocol: Broth Microdilution for Aspergillus niger (Mold)

-

Inoculum Preparation: A conidial suspension is prepared and the concentration is adjusted using a hemocytometer.

-

Incubation: Plates are incubated at 35°C for 46-50 hours.

-

Endpoint Reading: The MIC is determined as the lowest concentration that shows complete inhibition of growth.

Virucidal Efficacy Testing

Standardized methods such as ASTM E1053 and EN 14476 are used to assess the virucidal activity of disinfectants.[13][14] These methods typically involve exposing a virus-inoculated carrier to the disinfectant for a specified contact time.

Protocol: ASTM E1053 - Standard Test Method to Assess Virucidal Activity of Chemicals Intended for Disinfection of Inanimate, Nonporous Environmental Surfaces

-

Virus Preparation: A high-titer stock of the test virus is prepared in a suitable cell culture.

-

Carrier Inoculation: A sterile carrier (e.g., glass slide) is inoculated with a known amount of the virus and allowed to dry.

-

Disinfectant Application: The inoculated carrier is treated with this compound at the desired concentration and for the specified contact time.

-

Neutralization: The action of the disinfectant is stopped by adding a validated neutralizer.

-

Virus Enumeration: The number of surviving infectious virus particles is determined by a cell culture-based assay (e.g., TCID₅₀).

-

Log Reduction Calculation: The log reduction in viral titer is calculated by comparing the amount of virus recovered from the treated carrier to that from an untreated control carrier. A disinfectant must demonstrate complete inactivation or a ≥ 3-log₁₀ reduction to be considered effective.[13]

Caption: Workflow for virucidal efficacy testing.

Conclusion

This compound is a versatile and potent antimicrobial agent with a broad spectrum of activity. Its efficacy is rooted in its ability to disrupt the cellular membranes of bacteria, fungi, and enveloped viruses. A thorough understanding of its antimicrobial spectrum, supported by quantitative data from standardized methodologies, is crucial for its appropriate and effective application in research, healthcare, and industrial settings. This guide provides a foundational framework for professionals seeking to leverage the antimicrobial properties of this important quaternary ammonium compound.

References

-

ASTM E1053-20, Standard Test Method to Assess Virucidal Activity of Chemicals Intended for Disinfection of Inanimate, Nonporous Environmental Surfaces, ASTM International, West Conshohocken, PA, 2020,

-

Benzalkonium chloride. (n.d.). In Wikipedia. Retrieved February 10, 2026, from [Link]

- EN 14476:2013+A2:2019. Chemical disinfectants and antiseptics - Quantitative suspension test for the evaluation of virucidal activity in the medical area (Phase 2, Step 1) - Test method and requirements.

- Gerba, C. P. (2015). Quaternary Ammonium Biocides: Efficacy in Application. Applied and Environmental Microbiology, 81(2), 464–469.

- Gilbert, P., & Moore, L. E. (2005). Cationic antiseptics: diversity of action under a common heading. Journal of Applied Microbiology, 99(4), 703–715.

-

PubChem. (n.d.). This compound. Retrieved February 10, 2026, from [Link]

- McDonnell, G., & Russell, A. D. (1999). Antiseptics and Disinfectants: Activity, Action, and Resistance. Clinical Microbiology Reviews, 12(1), 147–179.

- Clinical and Laboratory Standards Institute. (2018).

- Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

- Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501–517.

- Clinical and Laboratory Standards Institute. (2017). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; 4th ed. CLSI.

- Clinical and Laboratory Standards Institute. (2017). M38: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; 3rd ed. CLSI.

- Sattar, S. A. (2010). The use of quantitative carrier tests to determine the virucidal activity of liquid chemical germicides. Journal of Hospital Infection, 76(3), 200–208.

- Ioannou, C. J., Hanlon, G. W., & Denyer, S. P. (2007). Action of disinfectant quaternary ammonium compounds against Staphylococcus aureus. Antimicrobial agents and chemotherapy, 51(1), 296–306.

- Buffet-Bataillon, S., Tattevin, P., Bonnaure-Mallet, M., & Jolivet-Gougeon, A. (2012). Emergence of resistance to antibacterial agents: the role of quaternary ammonium compounds--a critical review. International journal of antimicrobial agents, 39(5), 381–389.

- Wood, A., & Payne, D. (2020). Virucidal testing of cleanroom disinfectants. Clean Air and Containment Review, (41), 12-16.

- Saknimit, M., Inatsuki, I., Sugiyama, Y., & Yagami, K. (1988). Virucidal efficacy of physico-chemical treatments against coronaviruses and parvoviruses of laboratory animals. Jikken Dobutsu. Experimental animals, 37(3), 341–345.

- Golin, A. P., Choi, D., & Ghahary, A. (2020). Hand sanitizers: A review of ingredients, mechanisms of action, and efficacy. Journal of Cutaneous Medicine and Surgery, 24(5), 491-503.

- Langsrud, S., Steinhauer, K., Lüthje, S., Weber, K., Goroncy-Bermes, P., & Holck, A. L. (2016). Subminimal inhibitory concentrations of the disinfectant benzalkonium chloride select for a tolerant subpopulation of Escherichia coli with inheritable characteristics. PloS one, 11(4), e0153472.

- European Committee on Antimicrobial Susceptibility Testing. (2020). Breakpoint tables for interpretation of MICs and zone diameters. Version 10.0.

- Soumet, C., Méheust, D., Pissavin, C., & Fravalo, P. (2016). Minimal inhibitory concentration (MIC) of alkyldimethylbenzylammonium chloride (ADBAC) and distribution of qac resistance genes in 100 E. coli isolates from calves. Revue de Médecine Vétérinaire, 167(1-2), 39-44.

- Tattawasart, U., Maillard, J. Y., Furr, J. R., & Russell, A. D. (1999). Development of resistance to chlorhexidine diacetate and cetylpyridinium chloride in Pseudomonas stutzeri and changes in antibiotic susceptibility. The Journal of hospital infection, 42(3), 219–229.

- Tandukar, S., Oh, S., Uprety, S., Joshi, B., Sherchand, J. B., & Rayamajhi, N. (2013). In vitro virucidal activity of a commercial disinfectant against viruses of domestic animals and poultry. African Journal of Microbiology Research, 7(33), 4274-4279.

- Tischer, M., Pradella, F., Messias-Reason, I., & Rached, M. L. (2012). Adaptation of Pseudomonas aeruginosa to constant sub-inhibitory concentrations of quaternary ammonium compounds. Environmental Science: Processes & Impacts, 14(7), 1013-1018.

- Lambert, R. J. W. (2004). The effect of inoculum size on the minimum inhibitory concentration of an antimicrobial. Journal of applied microbiology, 96(3), 523–529.

- Basaran, P., & Aksoy, U. (2011). Inhibition effect of belzalkonium chloride treatment on growth of common food contaminating fungal species. African Journal of Microbiology Research, 5(25), 4353-4357.

- U.S. Environmental Protection Agency. (2021). Evaluation of Residual Efficacy against Viruses on Surfaces Test Results.

- D'Accolti, M., Soffritti, I., Mazzacane, S., Caselli, E., & Gazzaniga, V. (2022). Investigation of biocidal efficacy of commercial disinfectants used in public, private and workplaces during the pandemic event of SARS-CoV-2. Journal of Preventive Medicine and Hygiene, 63(1), E10-E19.

-

Hartmann Science Center. (n.d.). Virucidal. Retrieved February 10, 2026, from [Link]

- Wozniak-Kosek, A., Kosek, M., & Skarżyńska, M. (2023). Effect of Sub-Inhibitory Concentrations of Quaternary Ammonium Compounds and Heavy Metals on Antibiotic Resistance and Expression of Virulence Factors Among Staphylococcus spp. from Dairy Products. International Journal of Molecular Sciences, 24(15), 12229.

- Khan, A., Al-Thani, R., & Al-Thani, D. (2020). Antimicrobial Resistance in Pseudomonas aeruginosa Biofilms. Journal of Biosciences and Medicines, 8(10), 1-13.

- Al-Shayyab, M. H., Abu-Hammad, O. A., & Al-Omari, M. A. (2018). The Minimum Inhibitory Concentration of Different Candidal Disinfecting Agents. The open dentistry journal, 12, 48–56.

- Sandle, T. (2021). Virucidal testing of cleanroom disinfectants. Journal of GXP Compliance, 25(1).

- Al-Janabi, A. A. H. S. (2021). The minimum inhibitory concentration of different antifungal agents against Candida species. Gene Reports, 23, 101077.

- Fallah, F., Karimi, A., Goudarzi, M., & Shiva, F. (2016). Minimum inhibitory concentration and minimum bactericidal concentration of multipurpose disinfectant solutions.

- de Oliveira, C. B., de Oliveira, L. D., da Silva, C. R., & de Oliveira, L. D. (2019). Table 1 Minimum Inhibitory Concentration and Minimum Bactericidal...

- Al-Dwairi, Z. N., Al-Quran, F. A. M., & Al-Sawalmeh, A. M. (2024). Benzyldimethyldodecyl Ammonium Chloride-Doped Denture-Based Resin: Impact on Strength, Surface Properties, Antifungal Activities, and In Silico Molecular Docking Analysis. Polymers, 16(21), 2919.

- Espinel-Ingroff, A., Fothergill, A., Peter, J., Rinaldi, M. G., & Walsh, T. J. (2002). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Journal of Clinical Microbiology, 40(9), 3204–3208.

- Hammond, S. M., & Lambert, P. A. (1978). Minimal inhibitory concentrations of various biocides against Escherichia coli NCIMB 10000 and Pseudomonas aeruginosa NCIMB 10548. The Journal of applied bacteriology, 45(1), 57–63.

- Langsrud, S., Steinhauer, K., Lüthje, S., Weber, K., Goroncy-Bermes, P., & Holck, A. L. (2016). Subminimal inhibitory concentrations of the disinfectant benzalkonium chloride select for a tolerant subpopulation of Escherichia coli with inheritable characteristics. PloS one, 11(4), e0153472.

- Brill, F. H. H. (2020). Summary: Virus-inactivating properties (virucidal activity against enveloped viruses) of Handdesinfec- tion Refill - 0,15% DDAC. Dr. Brill + Partner GmbH Institute for Hygiene and Microbiology.

- Aitken, S. L., Kontoyiannis, D. P., Lewis, R. E., & Tarrand, J. J. (2024). Antifungal Minimal Inhibitory Concentrations of Mold Isolates from Patients with Cancer; Single-Center Experience, 2018–2023. Journal of Fungi, 10(1), 44.

- Espinel-Ingroff, A., Boyle, K., Sheehan, D. J., & Mele, J. (2001). Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. Journal of Clinical Microbiology, 39(4), 1356–1361.

- da Silva, A. P. V., de Oliveira, T. L. C., & de Oliveira, L. D. (2023). The Impact of Low-Level Benzalkonium Chloride Exposure on Staphylococcus spp. Strains and Control by Photoinactivation. International Journal of Molecular Sciences, 24(15), 12229.

Sources

- 1. microbe-investigations.com [microbe-investigations.com]

- 2. researchgate.net [researchgate.net]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Action of Disinfectant Quaternary Ammonium Compounds against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Adaptation of Pseudomonas aeruginosa to constant sub-inhibitory concentrations of quaternary ammonium compounds - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

- 8. microbe-investigations.com [microbe-investigations.com]

- 9. Inhibition effect of belzalkonium chloride treatment on growth of common food contaminating fungal species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Virucidal testing of cleanroom disinfectants [cleanroomtechnology.com]

- 11. emea.contecinc.com [emea.contecinc.com]

- 12. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 13. microchemlab.com [microchemlab.com]

- 14. Evaluating the Virucidal Activity of Disinfectants According to European Union Standards - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Critical Micelle Concentration of Benzyldimethyltetradecylammonium Chloride

This guide provides a comprehensive technical overview of the critical micelle concentration (CMC) of benzyldimethyltetradecylammonium chloride (BDTAC), a quaternary ammonium salt with significant applications as a surfactant, emulsifier, and antimicrobial agent.[1] Addressed to researchers, scientists, and professionals in drug development, this document delves into the fundamental principles of micellization, methodologies for CMC determination, and the key factors influencing this crucial parameter.

Introduction to this compound and the Significance of CMC

This compound (BDTAC) is a cationic surfactant characterized by a molecular structure containing both a hydrophilic (water-loving) and a hydrophobic (water-hating) region.[2] The hydrophobic portion is a long tetradecyl hydrocarbon chain, while the hydrophilic head consists of a positively charged quaternary ammonium group with two methyl groups and a benzyl group, balanced by a chloride anion.[1][3] This amphiphilic nature drives its tendency to adsorb at interfaces and to self-assemble into organized aggregates known as micelles in solution.[4]

The critical micelle concentration (CMC) is a fundamental property of any surfactant. It is defined as the concentration at which individual surfactant molecules (monomers) in a solution begin to spontaneously form micelles.[4][5] Below the CMC, BDTAC molecules exist predominantly as monomers, and physical properties of the solution, such as surface tension, change significantly with concentration.[6] Above the CMC, the monomer concentration remains relatively constant, and additional surfactant molecules aggregate to form more micelles.[2] Understanding the CMC of BDTAC is paramount for its effective application, as it dictates the onset of key functionalities like solubilization, emulsification, and detergency.

The Phenomenon of Micellization: A Thermodynamic Perspective

The formation of micelles is a thermodynamically driven process governed by a delicate balance of enthalpic and entropic contributions. The primary driving force for micellization in aqueous solutions is the hydrophobic effect. The hydrophobic tails of the surfactant monomers disrupt the hydrogen-bonding network of water, leading to an unfavorable decrease in entropy. By aggregating into micelles, the hydrophobic chains are sequestered from the water, minimizing this disruption and leading to a net increase in the entropy of the system.

The thermodynamics of micellization can be described by the standard Gibbs free energy of micellization (ΔG°m), which is related to the CMC by the following equation for ionic surfactants:

ΔG°m ≈ (2 - β)RT ln(CMC)

where:

-

R is the ideal gas constant

-

T is the absolute temperature

-

β is the degree of counterion binding to the micelle

A negative ΔG°m indicates a spontaneous micellization process. The enthalpy of micellization (ΔH°m) can be determined calorimetrically or from the temperature dependence of the CMC, while the entropy of micellization (ΔS°m) can be calculated using the Gibbs-Helmholtz equation.[7] For many ionic surfactants, the micellization process is entropy-driven at lower temperatures and can become enthalpy-driven as the temperature increases.[8]

Methodologies for the Determination of Critical Micelle Concentration

Several experimental techniques can be employed to determine the CMC of BDTAC. The choice of method often depends on the required precision, the nature of the surfactant, and the available instrumentation. The underlying principle of these methods is the detection of a distinct change in a physical property of the surfactant solution as the concentration crosses the CMC.

Tensiometry

Surface tension measurement is a classic and widely used method for determining the CMC.[9] As the concentration of BDTAC increases, the surfactant monomers adsorb at the air-water interface, causing a decrease in surface tension.[10] Once the surface is saturated with monomers and micelles begin to form in the bulk solution, the surface tension remains relatively constant with further increases in concentration.[6][9] The CMC is identified as the concentration at which this break in the surface tension versus logarithm of concentration plot occurs.[9]

Experimental Protocol: Tensiometry (Wilhelmy Plate Method)

-

Preparation of Stock Solution: Prepare a concentrated stock solution of BDTAC in deionized water, ensuring it is well above the expected CMC.

-

Serial Dilutions: Prepare a series of BDTAC solutions of varying concentrations by diluting the stock solution. The concentration range should bracket the anticipated CMC.[10]

-

Instrumentation: Calibrate a force tensiometer equipped with a Wilhelmy plate according to the manufacturer's instructions.

-

Measurement: For each concentration, measure the surface tension. Ensure the plate is thoroughly cleaned and dried between measurements to avoid cross-contamination.[10] Modern tensiometers can automate the dilution and measurement process for high accuracy.[9]

-

Data Analysis: Plot the surface tension as a function of the logarithm of the BDTAC concentration. The CMC is determined from the intersection of the two linear regions of the plot.[9]

Conductometry

Conductivity measurement is a sensitive and straightforward method for determining the CMC of ionic surfactants like BDTAC.[5] Below the CMC, the specific conductivity of the solution increases linearly with the concentration of the fully ionized BDTAC monomers.[10] Upon micelle formation, the mobility of the charge carriers is reduced because the micelles are larger and diffuse more slowly than the individual monomers, and a significant fraction of the counterions become associated with the micelle.[5] This leads to a change in the slope of the conductivity versus concentration plot.

Experimental Protocol: Conductometry

-

Solution Preparation: Prepare a series of BDTAC solutions of known concentrations in high-purity deionized water.

-

Instrumentation: Use a calibrated conductivity meter with a temperature-controlled cell.

-

Measurement: Measure the specific conductivity of each solution, ensuring thermal equilibrium is reached before each reading.

-

Data Analysis: Plot the specific conductivity against the BDTAC concentration. The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.

Fluorescence Spectroscopy

Fluorescence spectroscopy, often utilizing a hydrophobic probe like pyrene, is a highly sensitive method for CMC determination.[11] Pyrene exhibits a fluorescence emission spectrum with several vibrational peaks. The ratio of the intensity of the third peak (I3) to the first peak (I1) is sensitive to the polarity of the microenvironment.[12] In a polar aqueous environment below the CMC, the I3/I1 ratio is low. When micelles form, pyrene partitions into the hydrophobic core of the micelles, experiencing a nonpolar environment, which leads to a significant increase in the I3/I1 ratio.[2]

Experimental Protocol: Fluorescence Spectroscopy with Pyrene Probe

-

Probe Solution: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., ethanol or acetone).

-

Sample Preparation: Prepare a series of BDTAC solutions. To each solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration that is very low (typically in the micromolar range) to avoid excimer formation.[12]

-

Instrumentation: Use a spectrofluorometer. Set the excitation wavelength to approximately 334-339 nm and record the emission spectrum from 350 to 450 nm.[12]

-

Measurement: Measure the fluorescence emission spectrum for each BDTAC concentration.

-

Data Analysis: Determine the intensities of the first (I1, around 372-374 nm) and third (I3, around 383-385 nm) vibronic peaks. Plot the I3/I1 ratio as a function of the BDTAC concentration. The data is typically fitted to a sigmoidal curve, and the CMC is determined from the inflection point of the curve.[2]

Factors Influencing the Critical Micelle Concentration of BDTAC

The CMC of this compound is not a fixed value but is influenced by several external and internal factors.

Molecular Structure

-

Hydrophobic Chain Length: Increasing the length of the hydrophobic alkyl chain (the tetradecyl group in BDTAC) increases the hydrophobicity of the surfactant molecule. This leads to a decrease in the CMC because there is a greater thermodynamic driving force for the hydrophobic tails to be removed from the aqueous environment.[13]

-

Hydrophilic Head Group: The nature of the hydrophilic head group also plays a role. For ionic surfactants like BDTAC, the electrostatic repulsion between the positively charged head groups at the micelle surface opposes micellization.[2]

Temperature

The effect of temperature on the CMC of ionic surfactants is often complex and can exhibit a U-shaped dependence.[14] Initially, an increase in temperature may decrease the CMC by reducing the hydration of the hydrophilic head groups, which favors micellization.[15] However, at higher temperatures, the disruption of the structured water around the hydrophobic tails can increase the CMC.[15]

Presence of Electrolytes

The addition of electrolytes, such as sodium chloride (NaCl), to a solution of an ionic surfactant like BDTAC generally leads to a decrease in the CMC.[13][14] The added counterions (in this case, chloride ions) screen the electrostatic repulsion between the positively charged head groups of the surfactant molecules in the micelle. This reduction in repulsion facilitates the aggregation of monomers into micelles at a lower concentration.[14]

Presence of Organic Additives

The presence of organic molecules can also affect the CMC. For instance, the addition of short-chain alcohols can increase the CMC by increasing the solubility of the surfactant monomers in the bulk solution. Conversely, the addition of hydrophobic organic compounds can lower the CMC as they can be incorporated into the micelles, stabilizing them.

Quantitative Data for BDTAC and Related Surfactants

| Surfactant Type | Factor | Effect on CMC | Rationale |

| Ionic (e.g., BDTAC) | Increased Hydrophobic Chain Length | Decrease | Increased hydrophobicity drives micellization.[13] |

| Addition of Electrolytes | Decrease | Screening of electrostatic repulsion between head groups.[13][14] | |

| Increase in Temperature | Can be U-shaped (initially decreases, then increases) | Complex interplay between head group dehydration and disruption of water structure around the tail.[14][15] |

Visualizing Key Concepts and Workflows

Micelle Formation Process

Caption: The process of micelle formation as BDTAC concentration increases.

Experimental Workflow for CMC Determination by Tensiometry

Caption: Step-by-step workflow for determining CMC using tensiometry.

Factors Influencing CMC

Caption: Key factors that modulate the CMC of BDTAC.

Conclusion

The critical micelle concentration is an indispensable parameter for characterizing and applying this compound in various scientific and industrial contexts. A thorough understanding of the principles of micellization and the reliable determination of the CMC through appropriate experimental techniques are crucial for optimizing formulations and predicting the behavior of BDTAC in solution. The interplay of molecular structure, temperature, and the presence of additives provides a means to tune the self-assembly of this versatile cationic surfactant for specific applications in drug delivery, disinfection, and materials science.

References

-

KRÜSS Scientific. (n.d.). Critical micelle concentration (CMC) and surfactant concentration. Retrieved from [Link]

-

Lo Faro, M. J., et al. (2022). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? Pharmaceutics, 14(3), 653. Retrieved from [Link]

-

University of Potsdam. (n.d.). Micelle formation – conductometric determination of the CMC (critical micellication concentration) of a surfactant. Retrieved from [Link]

-

Zaman, M. I. (n.d.). Method for Measurement of Critical Micelle Concentration. Just Agriculture, 2(9). Retrieved from [Link]

-

Li, F., et al. (2020). Determining the Critical Micelle Concentration of Surfactants by a Simple and Fast Titration Method. ACS Omega, 5(11), 6035-6042. Retrieved from [Link]

-

Gaud, R. S., & Gupta, G. D. (n.d.). Factors affecting critical micelle concentration and micellar size. Pharmaceutical Science. Retrieved from [Link]

-

Edu Pharmacy. (2020, September 26). CMC in Surface Chemistry | Critical Micelle Concentration | Determination & Significance in Pharmacy [Video]. YouTube. Retrieved from [Link]

-

Oremusova, J., & Greksakova, O. (2010). Second critical micelle concentration of dodecyldimethylbenzylammonium chloride in aqueous solution at 25 °C. Tenside Surfactants Detergents, 47(4), 234-239. Retrieved from [Link]

-

Palacký University Olomouc. (n.d.). Exercise 9: CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Biolin Scientific. (n.d.). Critical Micelle Concentration | Measurements. Retrieved from [Link]

-

Nanoscience Instruments. (n.d.). Critical Micelle Concentration (CMC). Retrieved from [Link]

-

Surface and Colloid Science. (2023, April 30). Determination of Critical Micelle Concentration (CMC) by Conductivity [Video]. YouTube. Retrieved from [Link]

-

Sustmann, R., et al. (2007). A New Pyrene-Based Fluorescent Probe for the Determination of Critical Micelle Concentrations. The Journal of Physical Chemistry B, 111(48), 13770-13776. Retrieved from [Link]

-

May, S., & May, E. (2021). Thermodynamics of Micellization of Ionized Surfactants: The Equivalence of Enthalpies of Micellization from Calorimetry and the Variation of Critical Micelle Points with Temperature as Exemplified for Aqueous Solutions of an Aliphatic Cationic Surfactant. Langmuir, 37(29), 8735-8746. Retrieved from [Link]

-

Wang, Y., et al. (2019). Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples. PLoS One, 14(1), e0210082. Retrieved from [Link]

-

Rakshit, A. K., & Sharma, V. (2011). Thermodynamics of Micelle Formation of Ionic Surfactants: A Critical Assessment for Sodium Dodecyl Sulfate, Cetyl Pyridinium Chloride and Dioctyl Sulfosuccinate (Na Salt) by Microcalorimetric, Conductometric, and Tensiometric Measurements. The Journal of Physical Chemistry B, 115(1), 89-99. Retrieved from [Link]

-

ResearchGate. (n.d.). CMC measurement by fluorescence employing pyrene as the probe molecule. Retrieved from [Link]

-

Asian Publication Corporation. (2025, August 30). Thermodynamic Aspects of Micelle Formation of Ionic Surfactant–Polymer Interactions. Retrieved from [Link]

-

The Royal Society of Chemistry. (2011). Supplementary Materials 1. Methods for surfactant critical micelle / micellar concentration (CMC). Retrieved from [Link]

-

Wikipedia. (n.d.). Thermodynamics of micellization. Retrieved from [Link]

-

Li, N., et al. (2014). Micellization, surface activities and thermodynamics study of pyridinium-based ionic liquid surfactants in aqueous solution. RSC Advances, 4(28), 14431-14439. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Dimethyl benzyl cetylammonium chloride. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. agilent.com [agilent.com]

- 3. CAS 139-08-2: this compound [cymitquimica.com]

- 4. nanoscience.com [nanoscience.com]

- 5. justagriculture.in [justagriculture.in]

- 6. m.youtube.com [m.youtube.com]

- 7. asianpubs.org [asianpubs.org]

- 8. Micellization, surface activities and thermodynamics study of pyridinium-based ionic liquid surfactants in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 11. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. pharmacy180.com [pharmacy180.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Benzyldimethyltetradecylammonium Chloride as a Laboratory Disinfectant

Introduction: A Modern Approach to Laboratory Disinfection

Benzyldimethyltetradecylammonium chloride (BDT), a potent quaternary ammonium compound (quat), is a cationic surfactant with broad-spectrum antimicrobial properties, making it a valuable tool in the modern laboratory's arsenal for maintaining a sterile environment. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective and safe use of BDT as a disinfectant in various laboratory settings. Unlike traditional disinfectants that can be harsh and corrosive, BDT offers a balance of efficacy, material compatibility, and user safety when handled correctly. This guide will delve into the scientific principles behind BDT's disinfectant properties and provide detailed, field-proven protocols for its application.

Understanding this compound (BDT)

Chemical Properties and Formulation

BDT is an organic salt with the chemical formula C₂₃H₄₂ClN. It consists of a positively charged nitrogen atom covalently bonded to a benzyl group, two methyl groups, and a long-chain tetradecyl group. This structure gives the molecule both hydrophobic (the tetradecyl chain) and hydrophilic (the charged nitrogen) characteristics, enabling it to act as a surfactant. BDT is typically available as a white to off-white solid or as a concentrated aqueous solution (e.g., 50% or 80% active ingredient). It is highly soluble in water and ethanol.

Mechanism of Antimicrobial Action

The primary mode of action for BDT is the disruption of microbial cell membranes. The positively charged cationic head of the BDT molecule electrostatically interacts with the negatively charged components of the microbial cell wall and membrane. The hydrophobic tail then penetrates the lipid bilayer, leading to a loss of membrane integrity, leakage of essential cellular contents, and ultimately, cell death.

Caption: Mechanism of BDT Antimicrobial Action.

Antimicrobial Spectrum of Activity

BDT exhibits a broad spectrum of activity against various microorganisms commonly found in laboratory environments.

| Microorganism Class | Effectiveness | Notes |

| Gram-Positive Bacteria | High | Generally more susceptible than Gram-negative bacteria. |

| Gram-Negative Bacteria | Moderate to High | Efficacy can vary depending on the species. |

| Fungi (Yeasts & Molds) | Moderate | Effective against many common laboratory fungal contaminants. |

| Enveloped Viruses | High | The lipid envelope is easily disrupted by the surfactant action of BDT. |

| Non-Enveloped Viruses | Low to Moderate | Generally more resistant than enveloped viruses. |

| Bacterial Spores | Low | Not considered sporicidal at standard use concentrations. |

| Mycobacteria | Low | The waxy cell wall of mycobacteria confers resistance. |